Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[4,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate involves multiple steps, including the formation of the pyrido[4,3-d]pyrimidine core and subsequent functionalization. The synthetic route typically involves:
Formation of the Pyrido[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Functionalization: The core structure is then functionalized with various groups, including the phenethyl group and the thioacetamido group.
Esterification: The final step involves the esterification of the benzoate group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique structure suggests potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate can be compared with other similar compounds, such as:
Pyrido[4,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their biological activity and applications.
Thioacetamido Compounds: These compounds contain the thioacetamido group and may have similar reactivity and applications.
Phenethyl Derivatives: Compounds with the phenethyl group may exhibit similar biological activity and can be used for comparison in drug discovery.
The uniqueness of this compound lies in its combination of these functional groups, which may result in unique properties and applications.
Biological Activity
Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound with potential biological activities that warrant detailed exploration. This article aims to provide an in-depth analysis of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C25H28N4O2S
- Molecular Weight : 448.6 g/mol
- CAS Number : 866867-42-7
Structural Features
The compound features a pyrimidine ring fused with a hexahydropyridine structure and an ethyl benzoate moiety. The presence of sulfur in the thioacetamide group suggests potential interactions with biological thiols, which may influence its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways associated with cancer progression.
The compound is thought to interfere with the cell cycle and promote apoptosis via:
- Inhibition of Bcl-2 Family Proteins : By disrupting the balance between pro-apoptotic and anti-apoptotic factors.
- Activation of Caspases : Leading to programmed cell death.
- Impact on Reactive Oxygen Species (ROS) : Increasing oxidative stress within cancer cells, which can trigger apoptosis.
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : Effective against certain bacterial strains.
- Anti-inflammatory Effects : Potentially reducing inflammation markers in vitro.
Clinical Relevance
While extensive clinical trials are still required to validate its efficacy in humans, some animal studies have shown promising results:
- Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Toxicity Assessment : Initial toxicity studies indicate a favorable safety profile at therapeutic doses.
Future Research Directions
Further research is essential to explore:
- Pharmacokinetics and Pharmacodynamics : Understanding how the compound is metabolized and its bioavailability.
- Combination Therapies : Evaluating synergistic effects with existing chemotherapeutics.
Properties
Molecular Formula |
C26H28N4O4S |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[[4-oxo-6-(2-phenylethyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H28N4O4S/c1-2-34-25(33)19-8-10-20(11-9-19)27-23(31)17-35-26-28-22-13-15-30(16-21(22)24(32)29-26)14-12-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3,(H,27,31)(H,28,29,32) |
InChI Key |
SQHDFBVUWCISQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CCC4=CC=CC=C4)C(=O)N2 |
Origin of Product |
United States |
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